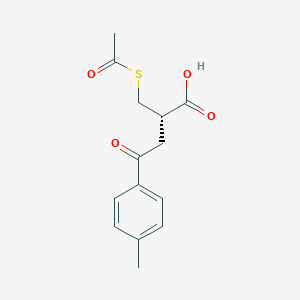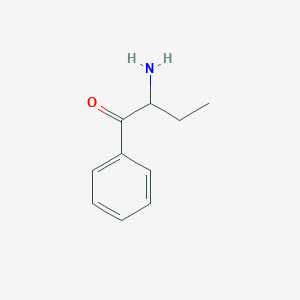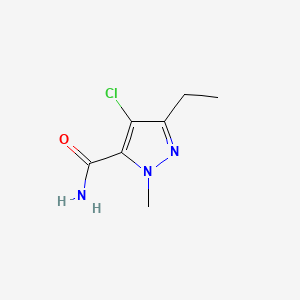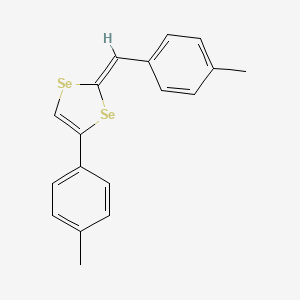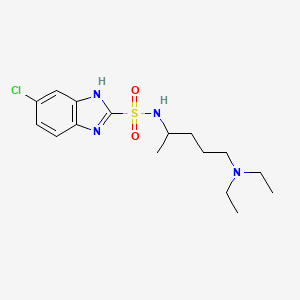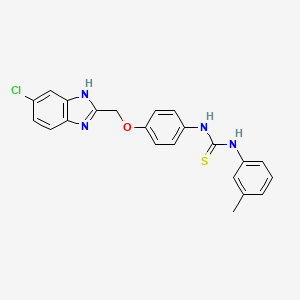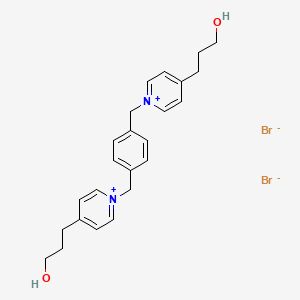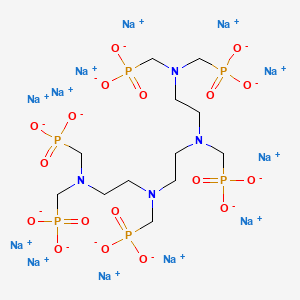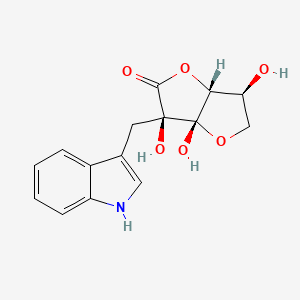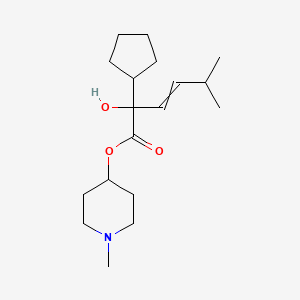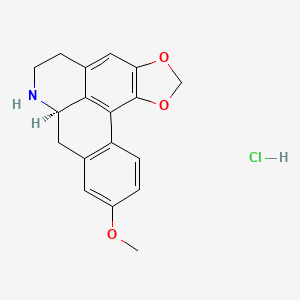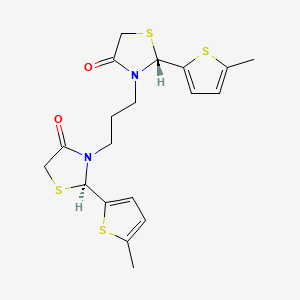
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester is an organic compound derived from cinnamic acid. It is characterized by the presence of a methoxy group at the 3-position, a propoxy group at the 4-position, and an ethyl ester functional group. This compound is part of the cinnamic acid derivatives family, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 3-methoxy-4-propoxy-cinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester.
Industrial Production Methods
Industrial production of cinnamic acid derivatives often involves the use of enzymatic synthesis. For example, the enzyme Novozym 435 can be used to catalyze the esterification of cinnamic acid derivatives with ethanol, achieving high conversion rates under controlled conditions . This method is advantageous due to its specificity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-propoxy-cinnamic acid.
Reduction: Formation of 3-methoxy-4-propoxy-cinnamyl alcohol.
Substitution: Formation of various substituted cinnamic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester involves its interaction with various molecular targets. It can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects . Additionally, it can interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic acid, 3-methoxy-4-hydroxy-, ethyl ester: Similar structure but with a hydroxyl group instead of a propoxy group.
Cinnamic acid, 4-methoxy-, ethyl ester: Lacks the propoxy group.
Cinnamic acid, 3-hydroxy-4-methoxy-, methyl ester: Contains a hydroxyl group and a methyl ester instead of an ethyl ester.
Uniqueness
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester is unique due to the presence of both methoxy and propoxy groups, which can enhance its lipophilicity and biological activity compared to other cinnamic acid derivatives. This structural uniqueness contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
117666-90-7 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
ethyl (E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-4-10-19-13-8-6-12(11-14(13)17-3)7-9-15(16)18-5-2/h6-9,11H,4-5,10H2,1-3H3/b9-7+ |
Clave InChI |
QLNZAEKAGOCIKD-VQHVLOKHSA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)OCC)OC |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C=CC(=O)OCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


